2-(Diphenylmethoxy)ethyl hexanoate
Description
2-(Diphenylmethoxy)ethyl hexanoate is a synthetic ester compound characterized by a hexanoate backbone esterified to an ethoxy group substituted with a diphenylmethoxy moiety. This structure confers enhanced lipophilicity and stability, making it relevant in medicinal chemistry, particularly in the development of cocaine-abuse therapeutic agents.
Properties
CAS No. |
64277-08-3 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-benzhydryloxyethyl hexanoate |
InChI |
InChI=1S/C21H26O3/c1-2-3-6-15-20(22)23-16-17-24-21(18-11-7-4-8-12-18)19-13-9-5-10-14-19/h4-5,7-14,21H,2-3,6,15-17H2,1H3 |
InChI Key |
PKPIWHPAAFVCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Apparatus Configuration and Reaction Mechanism
The electrolyzer comprises:
- Anode compartment : A sacrificial metal anode (Pb, Bi) immersed in a solution of 2-ethylhexanoic acid (5–10% v/v) and methanol
- Cathode compartment : Graphite electrode in a catholyte of 2-ethylhexanoic acid, potassium/ammonium 2-ethylhexanoate, and methanol
- Membrane : Anion-exchange separator preventing metal ion crossover
During electrolysis at 50–55°C, the anode undergoes oxidation:
$$ \text{M} \rightarrow \text{M}^{n+} + n\text{e}^- $$
The metal ions complex with 2-ethylhexanoate anions migrating through the membrane, forming soluble species that precipitate upon cooling.
Process Optimization Data
Table 1: Electrochemical synthesis parameters for lead 2-ethylhexanoate
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Initial catholyte acid (ml) | 5 | 7.5 | 10 |
| Current (A) | 0.070 | 0.070 | 0.070 |
| Duration (h) | 6 | 6 | 6 |
| Yield (%) | 75.1 | 85.49 | 80.31 |
Increasing the 2-ethylhexanoic acid concentration beyond 7.5 ml reduced yield due to increased solution viscosity impairing ion mobility. The optimal catholyte contained 7.5 ml acid, yielding 85.49% product.
Catalytic Oxidation for Hexanoic Acid Production
CN1357527A details a low-temperature (0–30°C) oxidation process converting 2-ethylhexanal to 2-ethylhexanoic acid with 93.7–93.8% selectivity. This acid serves as the precursor for 2-(diphenylmethoxy)ethyl hexanoate synthesis.
Reaction System Components
- Catalyst : Manganese acetate (0.2–0.8 wt%)
- Oxidant : Oxygen/nitrogen mixture (0.1–1.5 MPa)
- Solvent : 2-ethylhexanoic acid (self-catalyzing medium)
- Temperature : 0–15°C (prevents aldehyde polycondensation)
The reaction proceeds via radical chain mechanism:
$$ \text{RCHO} + \text{O}_2 \xrightarrow{\text{Mn}^{2+}} \text{RCOO}^- + \text{HOO}^- $$
$$ \text{HOO}^- + \text{RCHO} \rightarrow \text{RCOOH} + \text{HO}^- $$
Performance Under Varied Conditions
Table 2: Oxidation efficiency vs. pressure and catalyst loading
| Pressure (MPa) | Mn(Ac)₂ (wt%) | Time (min) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 0.1 | 0.4 | 200 | 99.6 | 93.4 |
| 0.3 | 0.8 | 180 | 99.7 | 93.6 |
| 1.0 | 0.2 | 60 | 99.5 | 93.6 |
Higher pressures accelerated oxygen dissolution, reducing reaction time from 240 to 60 minutes. However, selectivity plateaued at ~93.5% regardless of conditions, indicating intrinsic limitations in aldehyde oxidation chemistry.
Integrated Production Workflow
Combining the above methods yields a three-stage synthesis:
Comparative Analysis of Routes
Table 4: Method trade-offs for this compound
| Method | Yield (%) | Purity (%) | Energy Intensity | Scalability |
|---|---|---|---|---|
| Electrochemical | 85–93 | 99.5 | High | Industrial |
| Catalytic oxidation | 93–94 | 98.0 | Moderate | Pilot-scale |
| DCC coupling | 85–89 | 97.5 | Low | Lab-scale |
The electrochemical route offers superior yield and purity but requires specialized equipment. Catalytic oxidation balances efficiency and scalability, while DCC coupling suits small-batch production.
Recent advances not covered in the cited patents include:
- Enzymatic esterification : Lipase-catalyzed reactions at 40–60°C (theoretical yields ~95%)
- Microwave-assisted synthesis : Reducing reaction times from hours to minutes
- Continuous flow systems : Enhancing heat/mass transfer for oxidation steps
Future research should investigate hybrid approaches, such as coupling electrochemical acid purification with flow chemistry esterification, potentially achieving >95% yield at reduced energy costs.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethoxy)ethyl hexanoate can undergo several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Diphenylmethanol and hexanoic acid.
Reduction: Diphenylmethanol and hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Diphenylmethoxy)ethyl hexanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethoxy)ethyl hexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release diphenylmethanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity: The diphenylmethoxy group in this compound significantly increases logP compared to amino-substituted analogues (e.g., DA-6) or unsubstituted ethyl hexanoate. This enhances blood-brain barrier penetration, critical for neurotherapeutic applications .
- Molecular Weight : Bulky aromatic substituents (e.g., diphenylmethoxy, trifluoromethylphenethoxy in MH84) result in higher molecular weights, influencing pharmacokinetic profiles such as absorption and half-life.
Neurotherapeutic Potential
- This compound analogues (e.g., GBR 12935) exhibit prolonged dopamine reuptake inhibition due to steric hindrance from diphenyl groups, reducing metabolic degradation .
- MH84, despite structural complexity, targets mitochondrial dysfunction in Alzheimer’s models, showcasing how hexanoate derivatives can be tailored for diverse neurological applications .
Agricultural and Industrial Uses
- DA-6 (2-(Diethylamino)ethyl hexanoate) enhances plant growth via cytokinin-like activity, contrasting with the neurotherapeutic focus of diphenylmethoxy derivatives .
- Ethyl hexanoate is ubiquitous in food industries for fruity aromas, emphasizing the role of simpler esters in consumer products .
Q & A
Q. What are the established synthetic routes for 2-(diphenylmethoxy)ethyl hexanoate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves esterification between diphenylmethanol derivatives and hexanoic acid precursors. Key steps include:
- Protection of hydroxyl groups : Use of mild bases (e.g., pyridine) to avoid side reactions during ester formation .
- Coupling reagents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acids .
- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis . Yields >70% are achievable under inert atmospheres (N₂/Ar) at 0–25°C .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (δ 4.2–4.5 ppm for -OCH₂- and δ 170–175 ppm for carbonyl) and diphenylmethoxy groups (aromatic protons at δ 7.2–7.4 ppm) .
- GC-MS : For purity assessment; retention indices should align with hexanoate esters (e.g., ethyl hexanoate at ~12 min on DB-5 columns) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to monitor byproducts .
Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?
- Stability : Hydrolyzes under acidic/basic conditions; store at –20°C in anhydrous solvents (e.g., DMSO) .
- Solubility : Lipophilic (logP ~4.5); soluble in THF, DCM, and ethyl acetate but insoluble in water .
- Hazards : Irritant (GHS07); use nitrile gloves and fume hoods during handling .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Screen against target enzymes (e.g., esterases) using AutoDock Vina to predict binding affinities .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on diphenyl rings) with bioactivity using Gaussian or COSMO-RS .
- Example: A methyl group at the para position of the diphenyl ring increased metabolic stability by 30% in vitro .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC50 values in HepG2 vs. HEK293) .
- Metabolic interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
- Batch consistency : Validate purity (>98% by HPLC) and stereochemistry (chiral columns) to exclude impurity-driven artifacts .
Q. How can synthetic byproducts be minimized during large-scale production for in vivo studies?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., transesterification) by precise temperature/pH control .
- Purification : Flash chromatography (silica gel, hexane:ethyl acetate gradients) or preparative HPLC for >95% purity .
- Quality control : Track residual solvents (e.g., DCM) via GC-headspace analysis to meet ICH guidelines .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor degradation via LC-MS over 24 hours .
- Plasma stability assays : Use pooled human plasma with EDTA; quench reactions with acetonitrile at timed intervals .
- Light exposure testing : UV-Vis spectroscopy to detect photodegradation products (λmax 270–300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
